molecular formula C11H11BrN4O B2792955 3-Azido-1-(4-bromophenyl)piperidin-2-one CAS No. 477739-52-9

3-Azido-1-(4-bromophenyl)piperidin-2-one

Cat. No.: B2792955
CAS No.: 477739-52-9
M. Wt: 295.14
InChI Key: JRNYMLQZDWZMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-bromophenyl)piperidin-2-one is a complex chemical compound with diverse applications. Scientists utilize this material extensively in various research fields owing to its unique properties and versatile nature. Its potential ranges from drug discovery to material synthesis, making it an indispensable tool in scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-(4-bromophenyl)piperidin-2-one typically involves the α-alkylation of esters with azidoethyl or azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure . The ester is first α-alkylated with 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate. This is followed by azide reduction and ring closure to form the piperidin-2-one structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(4-bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as sodium azide or other halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

3-Azido-1-(4-bromophenyl)piperidin-2-one is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-bromophenyl)piperidin-2-one involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)piperidin-2-one: Similar structure but lacks the azido group.

    3-Azido-1-phenylpiperidin-2-one: Similar structure but lacks the bromine atom.

Uniqueness

3-Azido-1-(4-bromophenyl)piperidin-2-one is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

3-azido-1-(4-bromophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-8-3-5-9(6-4-8)16-7-1-2-10(11(16)17)14-15-13/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNYMLQZDWZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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